4-n-Butyl-4'-tert-butylbenzophenone
Description
Contextualization within Modern Organic Chemistry Research
In contemporary organic chemistry, research into benzophenone (B1666685) derivatives is multifaceted. These compounds are pivotal in the study of photochemistry, serving as classic examples of triplet-state sensitizers. sigmaaldrich.com Their ability to absorb UV radiation and transfer the absorbed energy to other molecules underpins their use in a variety of light-induced processes. chemrxiv.orgwhiterose.ac.uk Furthermore, the synthesis of asymmetrically substituted benzophenones presents ongoing challenges and opportunities for the development of novel synthetic methodologies, including advancements in Friedel-Crafts acylation and cross-coupling reactions. researchgate.netresearchgate.net The study of these molecules also contributes to our understanding of structure-property relationships, particularly how different substituents on the aromatic rings modulate electronic and steric effects, thereby influencing their reactivity and spectroscopic characteristics.
Significance of Alkyl Substituents in Directing Benzophenone Reactivity and Photophysics
Alkyl substituents on the benzophenone framework play a crucial role in directing the molecule's reactivity and photophysical behavior. The position and nature of these alkyl groups can significantly alter the electronic properties of the aromatic rings through inductive and hyperconjugation effects. This, in turn, influences the energy levels of the ground and excited states, affecting the UV-Vis absorption spectrum and the efficiency of intersystem crossing to the triplet state. researchgate.net
Steric hindrance introduced by bulky alkyl groups, such as the tert-butyl group, can impact the conformation of the benzophenone molecule, particularly the dihedral angle between the two phenyl rings. This conformational change can affect the extent of π-conjugation and, consequently, the photophysical properties. Moreover, the presence of alkyl groups with abstractable hydrogen atoms, like the n-butyl group, can lead to intramolecular photochemical reactions, such as the Norrish Type II reaction, competing with intermolecular processes.
Historical Development of Key Research Areas Pertaining to Substituted Benzophenones
The investigation of substituted benzophenones has a rich history, evolving from early synthetic explorations to sophisticated photochemical studies. Initial research focused on the synthesis of various derivatives, primarily through Friedel-Crafts acylation, to understand the directing effects of substituents on aromatic rings. libretexts.org The discovery of the photochemical reactivity of benzophenone in the early 20th century opened up a new avenue of research.
A significant milestone was the elucidation of its ability to act as a photosensitizer, leading to its widespread use in organic synthesis and polymer chemistry. researchgate.net Over the decades, the development of advanced spectroscopic techniques, such as flash photolysis, has enabled detailed studies of the transient intermediates involved in benzophenone's photochemical reactions, including the characterization of its triplet excited state and ketyl radicals. nih.govnih.gov This has led to a deeper understanding of the mechanisms of photoreduction and energy transfer processes.
Overview of Advanced Methodological Approaches in Benzophenone Studies
The study of benzophenone derivatives has been greatly advanced by a variety of sophisticated methodological approaches. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is indispensable for the structural elucidation of asymmetrically substituted benzophenones. rsc.orgresearchgate.net X-ray crystallography provides precise information on the solid-state conformation and intermolecular interactions.
In the realm of photochemistry, nanosecond and femtosecond transient absorption spectroscopy are powerful tools for directly observing and characterizing the short-lived excited states and radical intermediates that govern the photochemical behavior of these molecules. nih.govnih.gov Computational chemistry, employing methods such as density functional theory (DFT), has become increasingly important for modeling the electronic structure, predicting spectroscopic properties, and elucidating reaction mechanisms of benzophenone derivatives. researchgate.net
Chemical and Physical Properties of 4-n-Butyl-4'-tert-butylbenzophenone
| Property | Value | Source/Basis |
|---|---|---|
| Molecular Formula | C₂₁H₂₆O | Calculated |
| Molecular Weight | 294.44 g/mol | Calculated |
| Appearance | Expected to be a white or off-white solid | Analogy to similar benzophenones |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, chloroform, THF) and insoluble in water | General properties of benzophenones |
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through established methods for the preparation of unsymmetrically substituted benzophenones.
Synthetic Pathways
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. libretexts.org For this specific compound, two main variations of the Friedel-Crafts acylation are plausible:
Acylation of n-butylbenzene with 4-tert-butylbenzoyl chloride: In this approach, n-butylbenzene is reacted with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netchadsprep.com The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the n-butylbenzene ring. The para-position is the most likely site of substitution due to the directing effect of the n-butyl group and to minimize steric hindrance.
Acylation of tert-butylbenzene (B1681246) with 4-n-butylbenzoyl chloride: Alternatively, tert-butylbenzene can be acylated with 4-n-butylbenzoyl chloride using a similar Lewis acid catalyst. researchgate.netchadsprep.com The bulky tert-butyl group strongly directs the incoming acyl group to the para-position.
Both routes are expected to yield the desired product, with the choice of reactants potentially being influenced by the commercial availability and cost of the starting materials.
Spectroscopic Characterization
While specific spectra for this compound were not found, the expected spectroscopic features can be predicted based on the analysis of similar compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the n-butyl and tert-butyl groups, as well as for the aromatic protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons. The n-butyl group will show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The aromatic region will display a set of doublets corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (typically around 196 ppm). rsc.org The carbons of the tert-butyl group will show a quaternary carbon and a single signal for the three equivalent methyl carbons. The n-butyl group will exhibit four distinct signals. The aromatic region will show signals for the substituted and unsubstituted carbons of the two phenyl rings.
The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹) and aromatic C-H and C=C stretching vibrations.
The UV-Vis absorption spectrum is anticipated to exhibit strong absorption bands in the ultraviolet region. Based on data for other benzophenone derivatives, two main absorption bands are expected. sigmaaldrich.com A strong π→π* transition is likely to appear at shorter wavelengths (around 250-290 nm), while a weaker n→π* transition of the carbonyl group would be observed at longer wavelengths (around 330-360 nm). researchgate.netresearchgate.net The exact position and intensity of these bands will be influenced by the solvent polarity.
Photochemical Behavior of this compound
The photochemical behavior of benzophenones is dominated by the reactivity of their triplet excited state. Upon absorption of UV light, this compound is expected to undergo efficient intersystem crossing from the initially formed singlet excited state to the triplet excited state.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOGLKNBZIDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373793 | |
| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95282-55-6 | |
| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformation Pathways
Strategies for the Chemical Synthesis of 4-n-Butyl-4'-tert-butylbenzophenone and Analogues
The construction of the diaryl ketone framework of this compound can be achieved through several synthetic strategies, with the Friedel-Crafts acylation being a classic and widely employed method. However, alternative carbon-carbon bond-forming reactions are also being explored to overcome some of the limitations of the traditional approach.
Mechanistic Studies of Friedel-Crafts Acylation Routes
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. beilstein-journals.org The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The synthesis of this compound via this route would likely involve the acylation of either n-butylbenzene with 4-tert-butylbenzoyl chloride or tert-butylbenzene (B1681246) with 4-n-butylbenzoyl chloride.
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. libretexts.org In the case of using 4-tert-butylbenzoyl chloride and a Lewis acid like AlCl₃, the chlorine atom of the acyl chloride coordinates with the Lewis acid, facilitating its departure and the formation of the 4-tert-butyl-acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org
The subsequent step is the electrophilic attack of the acylium ion on the aromatic ring of n-butylbenzene. The n-butyl group is an ortho-, para-directing activator. Therefore, the acylation is expected to occur at the positions ortho and para to the n-butyl group. The final step involves the deprotonation of the arenium ion intermediate by a weak base, restoring the aromaticity of the ring and yielding the desired ketone. libretexts.org
Table 1: Key Steps in the Friedel-Crafts Acylation for the Synthesis of this compound
| Step | Description | Key Intermediates |
| 1. Formation of the Acylium Ion | The Lewis acid catalyst (e.g., AlCl₃) activates the acyl halide (e.g., 4-tert-butylbenzoyl chloride) to form a resonance-stabilized acylium ion. | Acylium ion, [R-C=O]⁺ |
| 2. Electrophilic Aromatic Substitution | The electron-rich aromatic ring (e.g., n-butylbenzene) attacks the electrophilic acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex. | Arenium ion (sigma complex) |
| 3. Deprotonation | A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the final ketone product. | This compound |
Exploration of Alternative Carbon-Carbon Bond Formation Methodologies
While Friedel-Crafts acylation is a powerful tool, alternative methods for the synthesis of diaryl ketones are continuously being developed to offer milder reaction conditions, improved regioselectivity, and broader functional group tolerance. nih.gov
One prominent alternative is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. mdpi.comlibretexts.org For the synthesis of this compound, this could involve the reaction of 4-n-butylphenylboronic acid with 4-tert-butylbenzoyl chloride or vice versa. mdpi.com The Suzuki-Miyaura coupling is known for its high tolerance of various functional groups and its ability to proceed under relatively mild conditions. mdpi.comlibretexts.org The catalytic cycle typically involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. beilstein-journals.org
Another approach is the Fukuyama cross-coupling reaction , which utilizes a palladium catalyst to couple a thioester with an organozinc reagent. rsc.org This method can be effective for the synthesis of unsymmetrical diaryl ketones, although it may sometimes result in lower yields for this specific class of compounds. rsc.org
Umpolung strategies offer a conceptually different approach. These methods reverse the normal polarity of a functional group. For instance, an acyl anion equivalent can be generated in situ from a 2-aryl-1,3-dithiane. This nucleophilic species can then undergo a palladium-catalyzed direct C-H arylation with an aryl bromide to form a 2,2-diaryl-1,3-dithiane, which can be subsequently hydrolyzed to the diaryl ketone. nih.gov
Regioselectivity and Yield Optimization in Synthesis
In the Friedel-Crafts acylation of a substituted benzene (B151609) like n-butylbenzene, the directing effect of the substituent plays a crucial role in determining the regioselectivity of the reaction. The n-butyl group is an activating, ortho-, para-director. However, steric hindrance from the bulky acyl group often favors substitution at the para position, leading to a higher yield of the desired 4-substituted product over the 2-substituted isomer. libretexts.org The use of specific Lewis acids and reaction conditions can further influence this selectivity. For instance, using a bulkier Lewis acid or running the reaction at a specific temperature can enhance the formation of the para-isomer. beilstein-journals.org
In the context of synthesizing 1,4-di-tert-butylbenzene (B89470) via Friedel-Crafts alkylation, kinetic product control is observed where the 1,4-isomer crystallizes out of the reaction mixture, preventing further alkylation or isomerization. oc-praktikum.de A similar principle could potentially be applied to the acylation to favor the para-substituted product.
For alternative methods like the Suzuki-Miyaura coupling, regioselectivity is inherently controlled by the positions of the boronic acid and halide functional groups on the respective aromatic rings, thus offering a significant advantage for the synthesis of specific isomers. mdpi.com Optimization of yield in these reactions typically involves screening different palladium catalysts, ligands, bases, and solvents to find the most efficient combination for the specific substrates. nih.gov
Table 2: Comparison of Synthetic Methodologies for Asymmetric Diaryl Ketones
| Methodology | Advantages | Disadvantages | Regioselectivity Control |
| Friedel-Crafts Acylation | Readily available starting materials, well-established. libretexts.org | Harsh conditions, potential for side reactions, catalyst waste. berkeley.edu | Dependant on substituent effects and steric hindrance; can be influenced by catalyst and conditions. libretexts.org |
| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, excellent regioselectivity. mdpi.comlibretexts.org | Requires pre-functionalized starting materials (boronic acids and halides). mdpi.com | Defined by the position of functional groups on the reactants. mdpi.com |
| Fukuyama Coupling | Alternative to organoboron compounds. rsc.org | May result in lower yields for diaryl ketones. rsc.org | Defined by the position of functional groups on the reactants. |
| Umpolung Strategy | Reverses traditional reactivity patterns. nih.gov | Multi-step process, may require specific reagents. nih.gov | Defined by the position of functional groups on the reactants. |
Derivatization and Functionalization Reactions of the Benzophenone (B1666685) Core
The benzophenone scaffold is a versatile platform that can be chemically modified to enhance its properties for specific applications.
Chemical Modification Strategies for Enhanced Spectroscopic Detection and Analytical Utility
The inherent spectroscopic properties of benzophenones can be fine-tuned through chemical modification. For analytical purposes, derivatization is often employed to improve the sensitivity and selectivity of detection methods like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the introduction of specific functional groups can facilitate derivatization reactions that make the molecule more volatile or ionizable, leading to better analytical performance.
The analysis of benzophenone derivatives in environmental samples often involves a derivatization step to enhance their detectability. nih.govresearchgate.net While specific derivatization strategies for this compound are not widely reported, general principles for benzophenone analysis can be applied. For example, the carbonyl group could potentially be targeted for derivatization.
Furthermore, the introduction of chromophoric or fluorophoric groups onto the benzophenone core can significantly enhance its utility in spectroscopic studies. This can be achieved through further aromatic substitution reactions or by modifying the existing alkyl substituents.
Synthesis and Characterization of Novel Ligands Incorporating Benzophenone Scaffolds
The benzophenone structure can serve as a core scaffold for the synthesis of novel ligands with potential applications in catalysis and coordination chemistry. The carbonyl group and the aromatic rings provide sites for coordination with metal ions. The synthesis of such ligands often involves the introduction of additional donor atoms, such as nitrogen or oxygen, through functionalization of the benzophenone molecule.
For example, benzophenone derivatives can be functionalized with heterocyclic rings, such as thiazole (B1198619), to create ligands with specific coordination properties. mdpi.com The synthesis of these derivatives often involves multi-step reaction sequences starting from a substituted benzophenone. The characterization of these novel ligands typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structure and purity. mdpi.comnih.gov The synthesis of benzophenone derivatives containing thiazole has been reported, showcasing the potential for these compounds to act as ligands with interesting biological activities. mdpi.com
Investigations into Reaction Mechanisms
The reaction mechanisms of benzophenone derivatives are dominated by their photochemical properties, particularly photoreduction. Upon absorption of ultraviolet (UV) light, this compound would be promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process known as intersystem crossing, it would then convert to the more stable triplet state (T₁).
This triplet state is characterized by having two unpaired electrons and behaves like a diradical. It is a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen donor (R-H), such as an alcohol or an alkane, the triplet ketone will abstract a hydrogen atom to form a ketyl radical and a new radical derived from the donor. The presence of the n-butyl and tert-butyl substituents can subtly influence the efficiency of this process by affecting the energy levels of the excited states, but the fundamental pathway remains the same.
The primary photoreduction mechanism can be summarized as:
Excitation: Ar₂C=O + hν → [Ar₂C=O]* (S₁)
Intersystem Crossing: [Ar₂C=O]* (S₁) → [Ar₂C=O]* (T₁)
Hydrogen Abstraction: [Ar₂C=O]* (T₁) + R-H → [Ar₂Ċ-OH]• + R•
Termination: Radicals combine to form stable products (e.g., pinacol (B44631) formation from two ketyl radicals).
Oxidation of benzophenone derivatives is less common but can be achieved electrochemically or with potent oxidizing agents. This process would involve the removal of an electron from the molecule, likely from the π-system, to form a radical cation. The stability of this intermediate would be influenced by the electron-donating nature of the alkyl substituents.
The tert-butyl group is a cornerstone for teaching and understanding steric effects in organic reaction mechanisms. Its significant steric bulk dramatically influences the viability of different nucleophilic substitution (Sₙ) and elimination (E) pathways.
SN1/E1 Mechanisms: The tert-butyl group strongly favors unimolecular pathways (Sₙ1 and E1) that proceed through a carbocation intermediate. If a leaving group were attached to a carbon atom adjacent to the tert-butyl-substituted ring, its departure would be facilitated by the formation of a relatively stable benzylic carbocation. The extreme steric hindrance created by the tert-butyl group and its neighboring phenyl ring would make a direct backside attack by a nucleophile (the required geometry for an Sₙ2 reaction) virtually impossible. The carbocation intermediate can then be trapped by a nucleophile (Sₙ1) or lose a proton from an adjacent carbon to form an alkene (E1).
SN2/E2 Mechanisms: Bimolecular pathways (Sₙ2 and E2) are severely disfavored in systems containing a tert-butyl group near the reaction center. The Sₙ2 reaction is essentially blocked due to steric hindrance preventing the nucleophile's approach. While an E2 reaction is also sterically demanding, it can sometimes occur if a strong, non-bulky base is used to abstract a proton from a less hindered position. However, it often competes with the E1 pathway.
The table below summarizes the influence of the tert-butyl group on these competing mechanisms.
| Reaction Type | Favorability in tert-Butyl Systems | Rationale |
| Sₙ1 | Highly Favored | Proceeds through a stable tertiary/benzylic carbocation; avoids sterically crowded transition states. |
| Sₙ2 | Highly Disfavored | Steric hindrance from the bulky tert-butyl group prevents backside attack by the nucleophile. |
| E1 | Favored | Competes with Sₙ1; proceeds through the same carbocation intermediate. |
| E2 | Disfavored | Steric hindrance can impede the approach of the base to the required anti-periplanar proton, though possible with strong, small bases. |
The structure of this compound contains functionalities that could potentially undergo intramolecular rearrangements or cyclizations under specific chemical or photochemical conditions.
One of the most relevant potential pathways is the Norrish Type II reaction , a photochemical process common to ketones with accessible γ-hydrogens. The n-butyl group on the benzophenone provides such hydrogens. Upon UV excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the n-butyl chain. This intramolecular hydrogen transfer results in the formation of a 1,4-biradical intermediate. This biradical has two primary fates:
Cyclization: The two radical centers can combine to form a new carbon-carbon bond, yielding a cyclobutanol (B46151) derivative.
Cleavage: The Cα-Cβ bond can break, leading to fragmentation into an alkene (1-butene) and a smaller ketone (4'-tert-butylacetophenone).
Another potential transformation is an intramolecular Friedel-Crafts reaction . If the n-butyl chain were functionalized at its terminus with a leaving group (e.g., converted to a 4-chlorobutyl group), it could undergo an intramolecular electrophilic substitution onto the tert-butyl-substituted ring. This acid-catalyzed cyclization would likely be directed by the tert-butyl group to the ortho position, resulting in the formation of a new six-membered ring and a tetracyclic ketone structure. The feasibility of this pathway would be highly dependent on the reaction conditions and the activation of the n-butyl chain.
Photochemical and Photophysical Phenomena of Substituted Benzophenones
Excited State Dynamics and Energy Dissipation Mechanisms
Characterization of Singlet and Triplet Excited States
Upon absorption of ultraviolet (UV) light, benzophenone (B1666685) and its derivatives are promoted from their ground electronic state (S₀) to a singlet excited state (S₁). For benzophenones, this initial excitation is typically to an n-π* state, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. edinst.com This S₁ state is, however, short-lived.
Due to the presence of heavy atoms and the small energy gap between the S₁ (n,π) and a lower-lying triplet state (T₁), benzophenones undergo highly efficient intersystem crossing (ISC). edinst.com This process involves a spin inversion, populating the triplet manifold. The lowest triplet state of benzophenone is also of n,π character. However, in substituted benzophenones, the nature and energy of the excited states can be modulated. The presence of alkyl groups can influence the mixing of ³nπ* and ³ππ* states. nih.gov
Studies on related systems, such as 4-tert-butyl-4'-methoxydibenzoylmethane, have shown that the energy levels and lifetimes of the lowest excited triplet (T₁) states are determined through techniques like UV absorption, fluorescence, phosphorescence, and electron paramagnetic resonance spectroscopy. nih.gov For instance, the triplet state of the keto form of 4-tert-butyl-4'-methoxydibenzoylmethane has been identified and its lifetime measured to be approximately 500 ns. nih.gov
Intersystem Crossing Pathways and Efficiency Modulation by Substituents
Intersystem crossing (ISC) in benzophenones is a remarkably fast and efficient process. The transition from the initially populated S₁(nπ) state to the triplet manifold is a key step in their photochemistry. nih.gov The preferred pathway for ISC is often from the S₁(nπ) to a close-lying T₂(ππ) state, followed by internal conversion to the lowest triplet state, T₁(nπ). nih.gov
The efficiency of ISC can be influenced by substituents on the benzophenone rings. While specific data for 4-n-Butyl-4'-tert-butylbenzophenone is not abundant in the provided search results, general principles suggest that the electronic and steric effects of the n-butyl and tert-butyl groups can play a role. For example, substituents can alter the energy gap between the singlet and triplet states, which in turn affects the rate of ISC according to the energy gap law. rsc.org In some molecular systems, intersystem crossing can occur on timescales ranging from sub-picosecond to several nanoseconds. nih.govresearchgate.net
Influence of Alkyl Group Sterics and Electronics on Excited State Lifetimes and Reactivity
The steric and electronic properties of alkyl substituents have a demonstrable impact on the excited state lifetimes and reactivity of benzophenones. The introduction of bulky alkyl groups, such as the tert-butyl group, can induce steric hindrance. rsc.org This hindrance can affect the geometry of the molecule in its excited state, potentially inhibiting relaxation pathways and influencing the lifetimes of these states. rsc.org
Electronically, alkyl groups are generally considered to be weakly electron-donating. This electronic effect can influence the energy levels of the nπ* and ππ* states. For instance, electron-donating groups can decrease the strength of intramolecular hydrogen bonds in related systems, which can in turn affect excited-state dynamics. nih.govmdpi.com
The lifetimes of excited states are crucial determinants of their reactivity. For many organic molecules, S₁ state lifetimes can range from picoseconds to nanoseconds, while T₁ state lifetimes can extend into the microsecond regime. mdpi.comnih.gov For example, studies on carbazole (B46965) derivatives with tert-butyl substituents have shown T₁ lifetimes in the microsecond range. mdpi.com The quenching of these excited states by species like molecular oxygen can significantly shorten their lifetimes. mdpi.com
Photoreduction and Hydrogen Abstraction Processes
A hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donors, a process known as photoreduction. This reactivity stems from the nature of the nπ* triplet state.
Mechanistic Investigations of Photoreduction in Various Media
The photoreduction of benzophenones has been studied in a variety of media. The general mechanism involves the excitation of the benzophenone to its triplet state, which then abstracts a hydrogen atom from a hydrogen-donating solvent or substrate. youtube.com This process results in the formation of a ketyl radical. youtube.com
The efficiency of photoreduction can be dependent on the reaction medium. For instance, in the presence of good hydrogen donors like isopropanol (B130326), the photoreduction of benzophenone leads to the formation of benzpinacol through the coupling of two ketyl radicals. youtube.com The process is driven by the stability of the resulting radicals. youtube.com
Examination of Intramolecular and Intermolecular Hydrogen Abstraction
The excited triplet state of benzophenone and its derivatives can engage in both intramolecular and intermolecular hydrogen abstraction. Intermolecular hydrogen abstraction occurs when the excited ketone abstracts a hydrogen from a separate molecule, such as the solvent or another solute. youtube.com The half-filled n-orbital of the excited carbonyl group is responsible for this reactivity. youtube.com
Intramolecular hydrogen abstraction can occur if the benzophenone derivative possesses a hydrogen atom on a substituent that is sterically accessible to the excited carbonyl group. The strength of the C-H bond and the geometry of the molecule are critical factors in determining the feasibility of intramolecular hydrogen abstraction. Studies on related aromatic ketones have shown that the presence of substituents can influence the competition between inter- and intramolecular processes. nih.govmdpi.com
Formation, Characterization, and Reactivity of Transient Radical Intermediates
The photochemistry of benzophenones is largely defined by the transient radical intermediates formed upon ultraviolet irradiation. The primary event is the excitation to a short-lived singlet state (S1), which rapidly undergoes intersystem crossing to a more stable triplet state (T1). bgsu.edu This triplet state is the principal actor in subsequent reactions.
Formation: The most common transient species is the benzophenone ketyl radical. It is typically formed when the triplet-state benzophenone abstracts a hydrogen atom from a suitable donor, such as an alcohol solvent. acs.orgnih.govyoutube.com In a process known as photoreduction, two molecules of benzophenone can be reduced for each photon absorbed, implying a chain reaction where a radical intermediate reacts with a ground-state benzophenone molecule. bgsu.edu
Another significant intermediate is the benzophenone radical anion. This species can be formed through electron transfer and is often stabilized in polar solvents like tetrahydrofuran (B95107) (THF). nih.gov The formation of radical anions is crucial in processes like the Birch reduction, where they act as reactive intermediates. nih.gov Upon reduction, the C=O bond of the benzophenone radical anion is significantly weakened. nih.gov
Characterization: The direct observation and characterization of these fleeting intermediates are primarily accomplished using time-resolved spectroscopy.
Laser Flash Photolysis (LFP): This is the foremost technique for studying transient species. afinitica.comnih.gov By using a short laser pulse to excite the sample, the formation and decay of intermediates can be monitored via their transient absorption spectra on timescales from nanoseconds to microseconds. acs.orgafinitica.com For instance, LFP has been used to directly observe the absorption spectrum of the benzophenone ketyl radical in its excited state. acs.org
Time-Resolved Resonance Raman (TR³) Spectroscopy: This method provides vibrational information about the transient species, aiding in their structural identification. nih.gov
Computational Methods: Density Functional Theory (DFT) calculations are frequently used to interpret experimental spectra and predict the vibrational modes of radical intermediates, showing excellent agreement with observed Raman spectra for benzophenone radical anions. nih.gov
Reactivity: The reactivity of these intermediates governs the final photoproducts. Benzophenone ketyl radicals can undergo dimerization to form benzopinacol (B1666686) or participate in cross-coupling reactions. bgsu.edunih.gov The reactivity of the initial triplet state is sensitive to substituents on the aromatic rings. Electron-donating groups, such as the alkyl groups in this compound, can modulate the excited state character and influence the efficiency of hydrogen atom abstraction. scispace.com
| Transient Intermediate | Formation Mechanism | Primary Characterization Technique | Typical Subsequent Reaction |
|---|---|---|---|
| Ketyl Radical | Hydrogen abstraction by triplet-state benzophenone | Laser Flash Photolysis (LFP) | Dimerization (e.g., to benzopinacol) |
| Radical Anion | Electron transfer to benzophenone | LFP, Photoelectron Spectroscopy | Protonation, further reduction |
| Biradical (from ortho-alkybenzophenones) | Intramolecular hydrogen abstraction | LFP | Cyclization or rearrangement to photoenol |
Photocyclization and Photoenolization Mechanisms
While this compound itself, being para-substituted, does not undergo intramolecular photocyclization or photoenolization, these reactions are hallmark pathways for its ortho-substituted isomers and are critical to understanding the broader photochemistry of alkyl-substituted benzophenones.
Photocyclization is a characteristic intramolecular reaction of benzophenones bearing an alkyl group at the ortho position. The process is initiated by the excited triplet state of the benzophenone moiety.
Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the ortho-alkyl side chain. This is the rate-determining step and results in the formation of a 1,4-biradical intermediate. rsc.org
Cyclization: The biradical subsequently undergoes intramolecular C-C bond formation, leading to the creation of a new ring. This cyclization step produces substituted benzocyclobutenol derivatives.
Dehydration: The resulting cyclized alcohol is often unstable and can readily dehydrate to form a more stable, conjugated diene system.
The entire sequence occurs from the triplet state, with triplet lifetimes for hindered o-alkyl benzophenones being on the order of nanoseconds. rsc.orgrsc.org The efficiency of the reaction is influenced by the electron-donating or electron-withdrawing nature of substituents on the other phenyl ring. rsc.org
The stereochemistry of the final cyclized product is determined during the initial hydrogen abstraction step. The conformation of the molecule at the moment of excitation dictates the geometry of the biradical intermediate and, consequently, the stereochemical outcome.
Directing Effects: Alkyl groups are known as activating, ortho-para directing groups in electrophilic aromatic substitution due to inductive effects and hyperconjugation. libretexts.orglibretexts.org In photochemical reactions, their role is more complex. Steric hindrance from bulky alkyl groups can influence the preferred conformation and the rate of reaction. rsc.org
Stereoselectivity: Studies using chiral benzophenone derivatives have demonstrated that intramolecular hydrogen abstraction can be highly stereoselective. rsc.org The different possible transition states for hydrogen abstraction can have significantly different energies, leading to a preference for one diastereomeric product over another. The geometric factors, such as the distance between the carbonyl oxygen and the abstractable hydrogen, are critical for the reaction to occur.
Photoenolization is a competing intramolecular process also characteristic of ortho-alkyl benzophenones. It represents an alternative fate for the 1,4-biradical intermediate formed via hydrogen abstraction.
Mechanism: Instead of cyclizing, the biradical can rearrange to form a transient species known as a photoenol. rsc.org These enols are isomers of the starting ketone and are often highly colored and reactive. Flash photolysis studies of compounds like 2,4-dimethylbenzophenone (B72148) show that the hydrogen abstraction occurs from the triplet state, and each ketone can produce two isomeric enols. rsc.org
Intermediate Trapping: Photoenols are typically short-lived, decaying back to the ground-state ketone. However, their existence can be proven by "trapping" them with a reactive species. A common strategy involves using a dienophile, such as dimethyl acetylenedicarboxylate, which undergoes a Diels-Alder-type cycloaddition reaction with the photoenol. This reaction forms a stable adduct, providing definitive evidence for the transient enol intermediate. rsc.org
Quantum Yield Determination and Efficiency Analysis in Photochemical Reactions
The efficiency of any photochemical process is quantified by its quantum yield (Φ). This value is defined as the ratio of the number of specific events (e.g., molecules of product formed) to the number of photons absorbed by the system. wikipedia.org
The determination of quantum yield is essential for comparing the efficiencies of different photochemical pathways, such as photoreduction, photocyclization, and competing non-radiative decay processes.
Measurement Techniques: Quantum yields are often measured using a comparative method. The reaction of interest is run under the same conditions as a reference compound (an actinometer) with a well-known quantum yield, such as benzophenone itself. For reactions in the solid state, a method based on the simultaneous measurement of photothermal and photochemical bending of crystals can determine the quantum yield without needing to know the absolute light intensity. rsc.org
Efficiency Analysis: The quantum yield of a reaction is rarely 1.0 (or 100%), as the absorbed photon energy can be dissipated through various non-productive physical processes like internal conversion or intersystem crossing back to the ground state. wikipedia.org
For the intermolecular photoreduction of benzophenone, quantum yields can approach 2.0. This value greater than unity indicates a chain reaction mechanism where the initial photochemical event initiates a series of subsequent thermal reactions. bgsu.edu
For intramolecular reactions, the quantum yield of biradical formation can be significantly lower than the quantum yield of triplet state quenching. This implies the existence of a competing physical quenching pathway where the triplet interacts with the side chain without leading to hydrogen abstraction.
Factors such as the solvent, temperature, and the electronic nature of substituents can have a profound impact on the quantum yield of a given reaction. scispace.comwikipedia.org
| Photochemical Process | Typical Quantum Yield (Φ) Range | Key Influencing Factors | Reference Compound/System |
|---|---|---|---|
| Intermolecular Photoreduction | Can approach 2.0 | Hydrogen donor concentration, chain reaction | Benzophenone in isopropanol bgsu.edu |
| Intramolecular H-Abstraction | < 1.0 | Molecular geometry, competing physical quenching | Chiral benzophenone derivatives |
| Fluorescence | Typically very low for benzophenones (<0.01) | High efficiency of intersystem crossing | General benzophenones wikipedia.org |
| Photoisomerization | Solvent and oxygen dependent | Reversible conversion to keto-form | Avobenzone (a related diketone) cansa.org.za |
Computational and Theoretical Chemistry Applications
Excited State Dynamics and Intersystem Crossing
The photophysical properties of benzophenone (B1666685) and its derivatives are well-documented. chemrxiv.org The n→π* transition results in an excited singlet state (S₁) which rapidly and efficiently undergoes intersystem crossing (ISC) to the corresponding triplet state (T₁). The high efficiency of this process is due to the small energy gap between the S₁ and T₁ states and the significant spin-orbit coupling. The lifetime of the triplet state is typically in the microsecond range in the absence of quenchers. sigmaaldrich.com
Triplet State Quenching and Reactivity
The triplet excited state of 4-n-butyl-4'-tert-butylbenzophenone is expected to be a reactive species. It can be quenched through various physical and chemical processes. In the presence of a suitable hydrogen donor, the triplet state can abstract a hydrogen atom to form a ketyl radical. This is a characteristic reaction of benzophenones and is the basis for their use as photoinitiators.
The presence of the n-butyl group on one of the phenyl rings introduces the possibility of intramolecular hydrogen abstraction via a Norrish Type II process, which would compete with intermolecular reactions. This would involve the abstraction of a hydrogen atom from the γ-carbon of the n-butyl chain by the excited carbonyl oxygen, leading to the formation of a biradical intermediate.
Applications in Polymer Chemistry and Photopolymerization
Benzophenone derivatives are widely used as photoinitiators in free-radical polymerization due to their ability to generate initiating radicals upon UV irradiation. whiterose.ac.ukresearchgate.net
Role as a Type II Photoinitiator
This compound is expected to function as a Type II photoinitiator. youtube.com In this type of system, the excited triplet state of the benzophenone does not itself fragment to produce radicals. Instead, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, to generate a ketyl radical and an amine-derived radical. The amine-derived radical is usually the primary species that initiates the polymerization of monomers such as acrylates and methacrylates. chemrxiv.orgepa.gov
The efficiency of the photoinitiation process depends on several factors, including the UV absorption characteristics of the photoinitiator, the lifetime and reactivity of its triplet state, and the concentration and reactivity of the co-initiator. The alkyl substituents on this compound can enhance its solubility in nonpolar monomer systems, which is a desirable property for a photoinitiator.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 4-n-Butyl-4'-tert-butylbenzophenone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the signals for the protons of the tert-butyl group typically appear as a sharp singlet, owing to their chemical equivalence and distance from deshielding groups. nih.gov The protons of the n-butyl group exhibit a more complex pattern, with distinct signals for the methyl, methylene (B1212753), and aromatic-adjacent methylene groups, each split into characteristic multiplets (triplet, sextet, triplet) due to spin-spin coupling with neighboring protons. The aromatic protons on the two benzene (B151609) rings appear as a set of doublets in the downfield region, reflecting their distinct electronic environments due to the different alkyl substituents.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon is readily identified by its characteristic downfield shift. The quaternary carbon of the tert-butyl group and the various carbons of the n-butyl chain and aromatic rings can be assigned based on their chemical shifts and by using advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, offering insights into the molecule's preferred conformation and the dynamics of rotation around the single bonds connecting the phenyl rings to the carbonyl group. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~196 |
| tert-Butyl (C(CH₃)₃) | ~1.35 (singlet, 9H) | ~35 (quaternary C), ~31 (CH₃) |
| n-Butyl (CH₃CH₂CH₂CH₂-) | ~0.9 (triplet, 3H) | ~14 (CH₃) |
| ~1.4 (sextet, 2H) | ~22 (CH₂) | |
| ~1.6 (quintet, 2H) | ~33 (CH₂) | |
| ~2.7 (triplet, 2H) | ~35 (Ar-CH₂) | |
| Aromatic Protons | ~7.4-7.8 (multiplet, 8H) | ~128-138 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.
FT-IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group, which is a defining feature of the benzophenone (B1666685) core. This peak is typically observed in the range of 1650-1670 cm⁻¹. The precise frequency can be influenced by the electronic effects of the para-substituents on the phenyl rings. The spectra also display characteristic C-H stretching vibrations for both the aliphatic butyl groups (typically 2850-2960 cm⁻¹) and the aromatic rings (around 3000-3100 cm⁻¹). nist.gov Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. mdpi.com
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C-C skeletal vibrations of the aromatic rings and the symmetric C-H stretches of the alkyl groups are prominent. researchgate.net Comparing FT-IR and Raman data can help in assigning vibrational modes and understanding the molecule's symmetry and conformational properties. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Note: Based on typical values for substituted benzophenones.
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Carbonyl (C=O) Stretch | 1650 - 1670 | 1650 - 1670 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Electronic Spectroscopy (UV-Vis Absorption, Fluorescence, Phosphorescence) for Photophysical Studies
Electronic spectroscopy techniques are crucial for investigating the photophysical properties of this compound, which are largely dictated by the benzophenone chromophore.
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands. nih.gov A strong band at shorter wavelengths (around 250-290 nm) is attributed to the π→π* transition associated with the aromatic system. A weaker, longer-wavelength band (around 330-370 nm) corresponds to the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. cansa.org.za The position and intensity of these bands can be influenced by solvent polarity and the nature of the alkyl substituents. nih.gov
Benzophenones are known for their efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Consequently, fluorescence (emission from S₁) is often very weak or non-existent at room temperature. acs.org Instead, they typically exhibit phosphorescence (emission from T₁) at lower temperatures in a rigid matrix, which appears at longer wavelengths compared to absorption. Photophysical studies using techniques like laser flash photolysis can be used to characterize the transient triplet state, which is key to the photoreactivity of benzophenones. acs.orgnih.gov
Table 3: Typical Photophysical Data for a Substituted Benzophenone Note: Values are illustrative and can vary significantly with solvent and substitution.
| Parameter | Typical Value |
| π→π* Absorption (λ_max) | 250 - 290 nm |
| n→π* Absorption (λ_max) | 330 - 370 nm |
| Phosphorescence Emission (λ_max) | 450 - 550 nm (at 77 K) |
| Triplet State Lifetime | Microseconds (μs) to milliseconds (ms) |
Mass Spectrometry for Reaction Monitoring and Identification of Transient Species
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis. In research, it is also invaluable for monitoring the progress of a chemical reaction in real-time. durham.ac.ukwaters.com
In an electron ionization (EI) mass spectrum, the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include:
α-cleavage: Loss of the butyl groups to form stable acylium ions.
McLafferty rearrangement: Possible for the n-butyl group, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Cleavage of the tert-butyl group to form a stable tert-butyl cation.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise molecular formula, which is a definitive confirmation of the compound's identity. nih.gov When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a versatile tool for identifying intermediates and byproducts in the synthesis mixture. nih.gov
Table 4: Expected Key Ions in the Mass Spectrum of this compound Note: m/z = mass-to-charge ratio.
| Ion | Description | Expected m/z |
| [C₂₁H₂₆O]⁺ | Molecular Ion | 294.2 |
| [C₁₇H₁₇O]⁺ | Loss of tert-butyl group (-C₄H₉) | 237.1 |
| [C₁₇H₁₇O]⁺ | Loss of n-butyl group (-C₄H₉) | 237.1 |
| [C₄H₉]⁺ | tert-butyl cation | 57.1 |
Chromatographic Techniques (HPLC, GC) for Reaction Progress Monitoring and Product Purity in Research
Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. gcms.cz
HPLC, particularly in the reverse-phase mode (RP-HPLC) using a C18 column, is well-suited for analyzing this non-polar compound. sielc.comsielc.com A mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water allows for the separation of the product from more polar starting materials or less polar byproducts. google.com By withdrawing aliquots from a reaction mixture over time and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature and time. The purity of the final product is determined by the relative area of its peak in the chromatogram.
Gas Chromatography is also a viable method, given the compound's thermal stability and volatility. clinichrom.com A non-polar capillary column is typically used, and the components are separated based on their boiling points and interactions with the stationary phase. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides excellent resolution and sensitivity for both quantitative purity analysis and qualitative identification of trace impurities. analytice.comscispec.co.th
Principles of Application in Advanced Materials Science Research
Fundamental Mechanisms of Photostabilization in Polymer Systems
The degradation of polymers under ultraviolet (UV) radiation is a significant challenge that limits their lifespan and performance. Benzophenone (B1666685) and its derivatives are widely used as photostabilizers to mitigate this degradation. Their effectiveness stems from their ability to harmlessly dissipate absorbed UV energy and interrupt the chemical chain reactions that lead to polymer breakdown. nih.gov Almost all synthetic polymers require stabilization against environmental factors like light and oxygen. nih.gov
The primary role of a photostabilizer is to absorb damaging UV radiation before the polymer itself can. nih.gov Benzophenone derivatives excel at this due to their molecular structure. Upon absorbing a UV photon, the benzophenone molecule transitions to an electronically excited state. mdpi.com Instead of breaking chemical bonds, this energy is efficiently dissipated through non-destructive pathways.
One key process is intersystem crossing (ISC), where the initially formed excited singlet state rapidly converts to a more stable triplet state. ktu.edupreprints.orgnih.gov This triplet state energy can then be released as heat or through phosphorescence, returning the molecule to its ground state, ready to absorb another photon. This cycle of absorption and harmless dissipation protects the polymer matrix from the energy that would otherwise initiate degradation. nih.gov Furthermore, benzophenones can act as excited-state quenchers, accepting energy from excited polymer chromophores that may have formed, thus deactivating them before they can trigger degradation reactions. nih.govcanada.ca The process of electronic energy transfer from an excited adlayer of benzophenone to a substrate has been observed, demonstrating its capacity for energy migration. nih.gov
Photo-oxidative degradation in polymers proceeds through a complex series of free-radical chain reactions. The process is often initiated by the formation of hydroperoxides (POOH) within the polymer. The cleavage of these hydroperoxides by UV light is an efficient process that generates highly reactive free radicals (such as P• and POO•), which then propagate through the polymer, causing chain scission and cross-linking, ultimately leading to material failure. canada.ca
Benzophenone derivatives can intervene in these degradation pathways through several mechanisms:
Peroxide Decomposers : Certain stabilizers can react with hydroperoxides and convert them into stable, non-radical products. This action removes the key initiators of the degradation cycle. nih.gov
Free Radical Scavengers : Perhaps the most critical role is scavenging the free radicals that propagate the degradation. The benzophenone derivative can react with and neutralize the polymer alkyl (P•) and peroxy (POO•) radicals, forming stable, non-reactive species. This terminates the chain reaction, effectively halting the degradation process at a crucial step. nih.govcanada.ca
The specific substitution pattern on the benzophenone core, such as the n-butyl and tert-butyl groups in 4-n-Butyl-4'-tert-butylbenzophenone, can influence its compatibility with the polymer matrix and its efficiency in these stabilization mechanisms.
Role in the Design of Functional Molecular Architectures
Beyond polymer stabilization, the benzophenone core is a versatile building block for creating new materials with tailored optical and electronic properties. ktu.edunih.gov Its inherent photophysical characteristics make it a prime candidate for applications in optoelectronics and sensing. nih.govresearchgate.net
Room-temperature phosphorescence (RTP) is a phenomenon where a material continues to glow after the excitation light source is removed. Achieving long-lived RTP in purely organic materials is challenging but highly desirable for applications in sensing, imaging, and information encryption. nih.govnih.gov The design of molecules like this compound is guided by principles aimed at maximizing this effect.
Key design principles include:
Promoting Intersystem Crossing (ISC) : The benzophenone core is a classic phosphor known for its high ISC efficiency, which is essential for populating the triplet state that gives rise to phosphorescence. ktu.edupreprints.orgnih.gov
Suppressing Non-Radiative Decay : The primary obstacle to RTP is the quenching of the triplet excitons by molecular motion (vibrations and rotations) and collisions. To achieve a long lifetime, the molecule must be held in a rigid environment. This can be accomplished by embedding the phosphorescent molecule in a rigid matrix or by designing molecules that form rigid crystalline structures or aggregates. nih.gov The bulky tert-butyl group in this compound can contribute to forming a rigidified local environment by restricting molecular motion.
Reducing Intermolecular Interactions : The highly twisted geometry of the benzophenone framework can help reduce intermolecular self-quenching effects, where excited molecules are deactivated by ground-state molecules of the same kind. preprints.org
By following these principles, researchers have developed benzophenone-based systems with ultralong RTP lifetimes, in some cases reaching several seconds. nih.gov
Table 1: Factors Influencing Room-Temperature Phosphorescence (RTP) in Benzophenone Derivatives
| Design Principle | Mechanism | Role of Molecular Structure |
|---|---|---|
| Promote Triplet Exciton Generation | High intersystem crossing (ISC) efficiency from the excited singlet state to the triplet state. | The inherent electronic structure of the benzophenone core facilitates efficient ISC. ktu.edupreprints.orgnih.gov |
| Stabilize Triplet Excitons | Suppress non-radiative decay pathways by restricting molecular motion and vibrations. | Creating a rigid matrix or crystalline environment minimizes vibrational quenching of the triplet state. nih.gov |
| Minimize Self-Quenching | Reduce intermolecular interactions that can deactivate excited triplet states. | A twisted molecular geometry, characteristic of benzophenone, can prevent close packing and reduce quenching. preprints.org |
Exploration of Benzophenone Derivatives in Optoelectronic Material Systems (focus on design and theoretical aspects)
The unique electronic properties of the benzophenone core have made it a target for the design of materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net In OLEDs, electricity is converted into light, and the efficiency of this process depends heavily on the organic materials used. ktu.edu
Benzophenone derivatives are explored in OLEDs primarily in two roles:
Host Materials : They can form a matrix (the host) for phosphorescent or fluorescent guest molecules (emitters). A key requirement for a host material is a high triplet energy level to ensure efficient energy transfer to the guest. Benzophenone-based hosts have demonstrated suitable triplet energies for this purpose. preprints.org
Emitters : Benzophenone derivatives can be designed to be the light-emitting molecules themselves. A particularly promising area is the development of Thermally Activated Delayed Fluorescence (TADF) emitters. ktu.edunih.gov In TADF, non-emissive triplet excitons can be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), allowing for theoretical internal quantum efficiencies of up to 100%. nih.govresearchgate.net The benzophenone unit often serves as the electron-accepting core in a donor-acceptor molecular structure, which is a common design strategy for TADF molecules. preprints.orgnih.gov
The design of these materials involves tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to control charge injection, transport, and recombination, thereby optimizing device performance. preprints.org
The performance of a material is not solely dependent on the properties of individual molecules but also on how they interact with each other and their environment. Engineering these interactions provides a powerful tool for tuning material properties.
In the context of this compound and related derivatives, molecular interactions are critical for:
Controlling Morphology : The substitution of groups like n-butyl and tert-butyl influences how molecules pack in the solid state. This affects crystallinity and morphology, which in turn impacts properties like charge transport and light emission. The bulky tert-butyl group is often used to enforce conformational rigidity or to disrupt close packing, thereby influencing the material's bulk properties. chemrxiv.org
Tuning Luminescence : As discussed for RTP, creating a rigid local environment through intermolecular forces like hydrogen bonding or by forming a tight host-guest system is crucial for enhancing phosphorescence. nih.govnih.gov By controlling these interactions, the lifetime and intensity of the luminescence can be precisely tuned.
Modifying Polymer Compatibility : In photostabilization applications, the alkyl groups (n-butyl and tert-butyl) enhance the solubility and compatibility of the benzophenone derivative within non-polar polymer matrices like polyolefins, ensuring its uniform distribution and preventing it from leaching out over time.
By strategically modifying the chemical structure and controlling the processing conditions, it is possible to engineer specific intermolecular interactions to achieve desired performance characteristics in the final material.
Future Directions and Emerging Research Avenues in Benzophenone Chemistry
Development of Novel Synthetic Methodologies for Precision Functionalization
The synthesis of asymmetrically substituted benzophenones like 4-n-butyl-4'-tert-butylbenzophenone traditionally relies on established methods such as the Friedel-Crafts acylation. However, the future of benzophenone (B1666685) synthesis lies in the development of methodologies that offer greater precision, efficiency, and functional group tolerance. Researchers are increasingly exploring novel catalytic systems and reaction pathways to achieve this.
Recent advancements have highlighted the potential of cross-coupling reactions, catalyzed by transition metals like palladium, to construct the benzophenone core with high selectivity. These methods allow for the coupling of a wide array of aryl partners, enabling the introduction of diverse functional groups that might not be compatible with traditional Friedel-Crafts conditions. For instance, the synthesis of related compounds like 4-tert-butyl-4'-methylbenzophenone (B1349878) has been achieved with good yields using palladium-catalyzed reactions. mit.edu
Furthermore, the development of one-pot and tandem reaction sequences is a promising avenue. These strategies minimize waste and purification steps, leading to more sustainable and economically viable synthetic routes. The ability to precisely install substituents like the n-butyl and tert-butyl groups on the benzophenone framework is crucial for fine-tuning its electronic and steric properties, which in turn dictates its photophysical behavior and reactivity.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation
Understanding the intricate photochemical and photophysical processes of benzophenones is paramount for their application as photosensitizers and in materials science. nih.govrsc.org While steady-state spectroscopic techniques provide valuable information, the future lies in the application of advanced, time-resolved spectroscopic methods to unravel the dynamics of excited states in real-time.
Femtosecond time-resolved electronic and vibrational absorption spectroscopy, for example, allows for the direct observation of transient species and the kinetics of intersystem crossing (ISC), a key process in benzophenone photochemistry. acs.org Computational studies have suggested that the population of the phosphorescent triplet state in benzophenone can occur through both a direct (S1 → T1) and an indirect (S1 → T2 → T1) mechanism. rsc.orgmit.edu Advanced spectroscopic techniques can provide the experimental evidence to validate and refine these computational models.
For a molecule like this compound, these techniques could elucidate how the alkyl substituents influence the lifetimes and decay pathways of the singlet and triplet excited states. This detailed mechanistic understanding is crucial for designing benzophenone derivatives with tailored photophysical properties for specific applications.
Below is a table showcasing representative photophysical data for benzophenone, which serves as a foundational model for understanding substituted derivatives.
| Property | Value | Conditions |
| Absorption Maximum (λmax) | ~360 nm | In various solvents |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | Nearly 1 | In solution |
| Triplet State Energy (ET) | approx. 290 kJ mol⁻¹ | |
| Singlet Oxygen Quantum Yield (ΦΔ) | approx. 0.3 | In solution |
This data is for the parent benzophenone molecule and serves as a reference. nih.gov
Integration of Machine Learning and AI in Predicting Reactivity and Photophysics
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new benzophenone derivatives. These computational tools can analyze vast datasets to identify patterns and predict the properties and reactivity of novel compounds, thereby accelerating the research cycle. mit.edu
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have already been successfully applied to predict the biological activities of benzophenone derivatives. researchgate.netnih.govresearchgate.net These models correlate physicochemical descriptors of the molecules with their activities, enabling the in-silico screening of large libraries of virtual compounds. researchgate.netnih.govresearchgate.net For instance, a QSAR study on antimalarial benzophenones revealed that lower potential energy and the presence of electron-donating groups were favorable for activity. researchgate.net
Beyond activity prediction, AI models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.eduacs.orgmit.edunips.ccnih.gov By training on large databases of known reactions, these models can predict the major product of a reaction given the reactants and reagents, which can significantly aid in the design of synthetic routes to new benzophenones. mit.eduacs.orgmit.edu Furthermore, ML is being used to predict photophysical properties, such as emission wavelengths and quantum yields, for organic fluorescent materials, a field highly relevant to benzophenone chemistry. nih.gov An online platform has even been constructed to predict these properties in various solvents. nih.gov
The following table presents a conceptual application of a QSAR model for predicting the antimalarial activity of a set of benzophenone derivatives.
| Compound | Predicted Activity (Log MST) | Experimental Activity (Log MST) |
| 4-Methylbenzophenone | 1.18 | 1.18 |
| 4-Methoxybenzophenone | 1.15 | 1.15 |
| 4-Chlorobenzophenone | 1.19 | 1.19 |
| 4,4'-Dichlorobenzophenone | 1.13 | 1.13 |
| 4-Hydroxybenzophenone | 1.28 | 1.28 |
This table is based on data from a QSAR study on benzophenone derivatives and illustrates the predictive power of such models. researchgate.net
Exploration of New Structure-Reactivity and Structure-Photophysical Property Relationships
A fundamental goal in chemistry is to understand how the structure of a molecule dictates its function. For benzophenones, this translates to establishing clear relationships between their substitution patterns and their reactivity and photophysical properties. The unique combination of an n-butyl and a tert-butyl group in this compound offers a platform to study the interplay of steric and electronic effects.
The exploration of new structure-property relationships will be driven by a synergistic approach combining systematic synthesis of derivative libraries, high-throughput screening of their properties, and computational modeling. For example, by systematically varying the alkyl chains on the benzophenone core and measuring the resulting changes in absorption spectra, fluorescence quantum yields, and triplet state lifetimes, a more quantitative understanding of substituent effects can be developed.
Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will continue to be instrumental in rationalizing experimental observations and predicting the properties of yet-to-be-synthesized molecules. acs.org These methods can provide insights into the electronic structure, orbital energies, and excited state geometries that govern the photophysical behavior of benzophenones. The photochemical reactivity of benzophenone, such as its ability to abstract hydrogen atoms, can also be studied in different environments using computational methods. ucla.edu
The knowledge gained from these studies will enable the rational design of new benzophenone-based materials with optimized properties for applications in areas such as photodynamic therapy, organic light-emitting diodes (OLEDs), and photocatalysis.
Q & A
Basic Research Question
- NMR : Assign peaks using H and C NMR in CDCl. The tert-butyl group shows a singlet at ~1.3 ppm (H), while aromatic protons resonate between 7.2–8.0 ppm. Use DEPT-135 to distinguish CH groups .
- IR : Confirm ketone functionality via a strong C=O stretch near 1660 cm .
- MS : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 295.3 (calculated: 294.43 g/mol) .
What analytical methods are suitable for quantifying this compound in complex matrices?
Basic Research Question
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min . For trace analysis, GC-MS with electron ionization (EI) can achieve detection limits <1 ppm. Validate methods using internal standards like deuterated analogs (e.g., 4-tert-butyl-d-phenol-d) to correct for matrix effects .
How can researchers resolve contradictions in reported solubility data for this compound?
Advanced Research Question
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or crystallinity differences. Conduct controlled solubility tests using standardized protocols:
Saturate solvents (e.g., ethanol, hexane) with the compound at 25°C.
Filter and quantify supernatant via gravimetry or HPLC.
Compare results with computational predictions (e.g., Hansen solubility parameters) .
Report solvent purity, temperature, and equilibration time to ensure reproducibility .
What mechanistic insights exist for the photodegradation of this compound under UV exposure?
Advanced Research Question
Benzophenones typically undergo Norrish Type I/II reactions under UV light. For this compound:
- Use LC-MS/MS to identify degradation products (e.g., tert-butylphenol derivatives).
- Perform TD-DFT calculations to predict excited-state behavior and bond cleavage sites.
- Validate with accelerated aging studies (e.g., 365 nm UV lamp) and quantify degradation kinetics .
How does this compound interact with polymer matrices, and what methods assess its stability?
Advanced Research Question
In polymer composites, the compound may act as a UV stabilizer via radical scavenging. To study interactions:
Prepare polymer films (e.g., polyethylene) doped with 0.1–5 wt% compound.
Characterize using DSC (glass transition shifts) and FTIR (hydrogen bonding analysis).
Accelerate UV weathering and track carbonyl index changes.
Compare with control samples lacking stabilizers .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
- Molecular docking : Use the InChI key (from ) to model interactions with targets like estrogen receptors or cytochrome P450 enzymes.
- QSAR models : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity data from analogs (e.g., 4-tert-butylphenol ).
- Validate predictions via in vitro assays (e.g., luciferase reporter gene for receptor binding) .
How can researchers address discrepancies in reported melting points for this compound?
Advanced Research Question
Variations in melting points may stem from polymorphism or impurities.
Perform differential scanning calorimetry (DSC) at 10°C/min to detect multiple endotherms.
Recrystallize from different solvents (e.g., methanol vs. toluene) to isolate polymorphs.
Characterize crystal structures via PXRD and compare with computational predictions (e.g., Mercury CSD) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store at 0–6°C in amber glass to prevent photodegradation .
- Dispose of waste via licensed chemical treatment facilities, as specified in Safety Data Sheets (SDS) .
How can isotopic labeling (e.g., deuterium) aid in tracing this compound metabolites?
Advanced Research Question
Synthesize deuterated analogs (e.g., 4-n-butyl-d derivatives) using catalysts like Pd/C in DO. Track metabolites in in vitro systems (e.g., liver microsomes) via LC-HRMS with isotopic pattern recognition. Compare fragmentation pathways with non-labeled compounds to elucidate biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
